molecular formula C18H22N4O2S2 B11382771 N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B11382771
M. Wt: 390.5 g/mol
InChI Key: GPLIKBDHMYBTML-UHFFFAOYSA-N
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Description

N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE is a complex organic compound that features a thiadiazole ring, a cyclobutane carboxamide group, and a trimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Trimethylphenyl Group: The trimethylphenyl group can be introduced via a nucleophilic substitution reaction using 2,4,6-trimethylphenyl isocyanate.

    Formation of the Cyclobutane Carboxamide Group: This step involves the reaction of the intermediate with cyclobutanecarboxylic acid chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The trimethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the trimethylphenyl group.

Scientific Research Applications

N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The trimethylphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the cyclobutane carboxamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,6-Trimethylphenyl)formamide: This compound shares the trimethylphenyl group but lacks the thiadiazole and cyclobutane carboxamide groups.

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Cyclobutane Carboxamides: Compounds with the cyclobutane carboxamide group but different aromatic substituents.

Uniqueness

N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiadiazole ring, trimethylphenyl group, and cyclobutane carboxamide group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide

InChI

InChI=1S/C18H22N4O2S2/c1-10-7-11(2)15(12(3)8-10)19-14(23)9-25-18-22-21-17(26-18)20-16(24)13-5-4-6-13/h7-8,13H,4-6,9H2,1-3H3,(H,19,23)(H,20,21,24)

InChI Key

GPLIKBDHMYBTML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCC3)C

Origin of Product

United States

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